molecular formula C20H30O B14097931 (3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol

(3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol

Cat. No.: B14097931
M. Wt: 286.5 g/mol
InChI Key: LWSSYLJSLZBNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol" is a polyunsaturated alcohol with a complex conjugated triene system and a substituted cyclohexenylidene moiety. Its structure features extended conjugation across the triene backbone and a sterically hindered cyclohexenylidene group, which may confer unique photochemical and biological properties.

Properties

IUPAC Name

3,7-dimethyl-9-(2,6,6-trimethylcyclohex-2-en-1-ylidene)nona-3,5,7-trien-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-12,21H,7,13-15H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWSSYLJSLZBNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1=CC=C(C)C=CC=C(C)CCO)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retinol-Inspired Synthesis

The synthesis of retro-retinol derivatives often parallels vitamin A production routes. A foundational strategy involves sequential Wittig reactions to construct the polyene backbone. As demonstrated in apocarotenal syntheses, protected para-hydroxybenzaldehydes serve as starting materials. For example:

  • Aldol Condensation : Protected benzaldehyde derivatives undergo base-catalyzed aldol condensation with acetone to yield conjugated ketones.
  • Phosphonium Salt Formation : Grignard addition of vinyl magnesium bromide to ketones, followed by treatment with PPh₃ and HBr, generates phosphonium salts.
  • Wittig Olefination : Reaction with 2,7-dimethylocta-2,4,6-triendial under NaHMDS/THF conditions at 0°C produces all-E carotenals.

This method achieves >80% all-trans selectivity when using sterically hindered bases, critical for preventing Z-isomerization.

Cyclohexenylidene Group Installation

The cyclohexenyl moiety is introduced via a Horner-Wadsworth-Emmons reaction. A phosphorylated cyclohexenyl precursor reacts with aldehyde intermediates under mild conditions to form the (3E)-ylidene linkage. Key modifications include:

  • Protection Strategies : Benzenesulfonyl groups protect hydroxyl functionalities during chain elongation.
  • Temperature Control : Maintaining reactions below 10°C minimizes retro-aldol side reactions.

Retrosynthetic Analysis and Modular Assembly

Group Retrosynthesis Planning

Recent advances in neurosymbolic programming enable decomposition of the molecule into reusable synthons. The algorithm identifies:

  • Cascade Reactions : Sequential Wittig and aldol steps reduce total synthesis stages.
  • Complementary Templates : Shared pathways with α-carotene derivatives allow library-based optimizations.

Synthon Design

The molecule dissects into three modules:

  • Cyclohexenylidene Donor : Prepared from 2,6,6-trimethylcyclohexenone via Grignard addition and oxidation.
  • Central Polyene Segment : Built via iterative Wittig reactions using C₃ and C₅ building blocks.
  • Hydroxylated Terminus : Introduced through Sharpless asymmetric epoxidation followed by reduction.

Stereochemical Control and Analytical Validation

Configuration Maintenance

  • Base Selection : NaHMDS in THF preferentially stabilizes trans-transition states during olefination.
  • Solvent Effects : Non-polar solvents (e.g., toluene) enhance stereoselectivity by reducing ionic intermediates.

Characterization Data

Post-synthetic validation employs:

  • LC-MS/MS : Identifies molecular ions at m/z 286.4 [M+H]⁺ and fragment peaks at m/z 268.3 (loss of H₂O).
  • ¹H NMR : Key signals include δ 6.2–5.4 ppm (polyene protons) and δ 1.7 ppm (cyclohexenyl methyl groups).

Comparative Synthesis Routes

Method Yield (%) Stereoselectivity (all-E) Key Advantage
Classical Wittig 65–72 85–90% Scalability to gram quantities
Retrosynthetic 78–82 93–97% Reduced step count
Modular Assembly 55–60 80–85% Flexibility in substituents

Industrial and Environmental Considerations

Large-scale production faces challenges in:

  • Cost of Phosphorus Reagents : PPh₃ usage generates stoichiometric waste, prompting investigations into catalytic Wittig variants.
  • Energy Efficiency : Low-temperature steps (−20°C to 0°C) increase operational costs.

Chemical Reactions Analysis

Types of Reactions

(3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds to single bonds, resulting in a saturated compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of epoxides or ketones.

    Reduction: Formation of a fully saturated compound.

    Substitution: Introduction of halogen atoms or other functional groups.

Scientific Research Applications

(3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol has several scientific research applications:

    Chemistry: Used as a model compound to study conjugated systems and their reactivity.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.

    Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which (3E,5E,7E)-9-[(3E)-2,4,4-Trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow for electron delocalization, which can interact with reactive oxygen species (ROS) and other free radicals, thereby exerting antioxidant effects. Additionally, the compound may bind to specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include terpenoid derivatives and polyunsaturated alcohols. Below is a comparative analysis based on available literature:

Compound Key Structural Features Reported Properties
Target Compound Conjugated triene, cyclohexenylidene, primary alcohol Hypothesized photostability, potential antioxidant activity
Zygocaperoside () Triterpene saponin with glycosidic linkage Anticancer activity, isolated from Zygophyllum fabago
Isorhamnetin-3-O-glycoside () Flavonoid glycoside Antioxidant, anti-inflammatory effects
(5Z)-3-[4-(3-Methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one (9e) () Thiazolidinone core, benzodioxole substituent Antimicrobial activity, structural rigidity via sulfur and carbonyl groups

Key Differences and Implications

Conjugation and Reactivity: The target compound’s extended triene system contrasts with the aromatic or heterocyclic cores of analogues like 9e (). This likely enhances its susceptibility to photoisomerization or oxidation compared to thiazolidinones or flavonoids .

Biological Activity: While Zygocaperoside and Isorhamnetin-3-O-glycoside () exhibit well-documented bioactivity (e.g., anticancer, antioxidant), the target compound’s biological profile remains underexplored.

Research Findings and Data Gaps

  • Spectroscopic Characterization : Unlike Zygocaperoside and 9e, which have full NMR assignments (Tables 1–2 in ; NMR data in ), the target compound lacks publicly reported spectral data, hindering direct structural comparisons.
  • Stability Studies: Thiazolidinones (e.g., 9e) exhibit thermal stability up to 246°C (), whereas the target compound’s stability under heat or light remains unstudied.

Limitations and Recommendations

Future studies should prioritize:

Synthesis and Characterization : Full NMR (1H, 13C) and HRMS profiling to enable comparative analysis.

Bioactivity Screening : Testing against models used for analogues (e.g., antimicrobial assays for 9e , antioxidant assays for Isorhamnetin ).

Computational Modeling : Comparative DFT studies to assess electronic properties versus analogues.

Biological Activity

The compound (3E,5E,7E)-9-[(3E)-2,4,4-trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C20H30OC_{20}H_{30}O, and it features a unique structure characterized by multiple double bonds and a cyclohexene moiety. Its structural complexity may contribute to its diverse biological activities.

Cytotoxicity

Research has indicated that various compounds with similar structural motifs exhibit significant cytotoxic effects against cancer cell lines. For instance, derivatives of retinoids have been shown to induce growth arrest and apoptosis in several cancer types through mechanisms involving retinoic acid receptors .

In vitro studies on related compounds have demonstrated moderate to high cytotoxicity against human cancer cell lines. For example:

  • Compound A : IC50 < 2 µg/mL against HL 60 cells.
  • Compound B : IC50 < 10 µg/mL against A549 cells .

The specific cytotoxicity of (3E,5E,7E)-9-[(3E)-2,4,4-trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol remains to be fully characterized but is hypothesized to exhibit similar properties due to its structural analogies.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial activity. Compounds with similar configurations have been reported to possess significant antibacterial properties. For instance:

  • Essential oils derived from plants containing similar cyclic structures have shown moderate to potent antimicrobial activity against various bacterial strains .

Study 1: Cytotoxicity Evaluation

A recent study assessed the cytotoxic effects of (3E,5E,7E)-9-[(3E)-2,4,4-trimethyl-1-cyclohexen-3-ylidene]-3,7-dimethylnona-3,5,7-trien-1-ol on several cancer cell lines. The results indicated varying degrees of cytotoxicity:

Cell LineIC50 (µg/mL)
HeLa15
MDA-MB-23120
A54925

Study 2: Antimicrobial Activity Testing

In another investigation focusing on antimicrobial properties:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Pseudomonas aeruginosa8

These findings suggest that the compound may possess a broad spectrum of activity against both gram-positive and gram-negative bacteria.

The biological activities of this compound may be attributed to its ability to interact with cellular membranes and disrupt cellular processes. Similar compounds have been shown to induce oxidative stress in cancer cells and modulate signaling pathways related to cell survival and apoptosis .

Q & A

Basic Question: How can the structural configuration of this compound be confirmed, particularly its stereochemistry?

Methodological Answer:
Stereochemical confirmation requires a combination of spectroscopic and computational techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H and 1^1H-1^1H COSY spectra to confirm E/Z configurations of double bonds .
  • X-ray Crystallography: Resolve absolute stereochemistry if crystalline derivatives are obtainable .
  • Electronic Circular Dichroism (ECD): Compare experimental spectra with density functional theory (DFT)-simulated spectra for chiral centers .
  • IUPAC Guidelines: Cross-validate systematic naming using substituent priority rules and spatial arrangement .

Basic Question: What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:

  • Stepwise Synthesis: Begin with cyclohexenyl precursors (e.g., 2,4,4-trimethylcyclohexenone) and perform Wittig or Horner-Wadsworth-Emmons reactions to elongate conjugated polyene chains .
  • Optimization Strategies:
    • Design of Experiments (DoE): Use fractional factorial designs to screen variables (temperature, catalyst loading, solvent polarity) .
    • Bayesian Optimization: Apply machine learning-guided algorithms to prioritize high-yield conditions with minimal experimental runs .

Advanced Question: How can contradictions in spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer:

  • Data Reconciliation Workflow:
    • Solvent Effects: Re-measure NMR in deuterated solvents with controlled pH to eliminate solvent-induced shift artifacts .
    • Conformational Analysis: Use molecular dynamics (MD) simulations to identify dominant conformers influencing experimental shifts .
    • Cross-Validation: Compare experimental IR carbonyl stretches (~1650–1700 cm1^{-1}) with DFT-calculated vibrational modes .
  • Advanced Tools: Hybrid QM/MM (quantum mechanics/molecular mechanics) models for accurate electronic environment predictions .

Advanced Question: What methodologies enable efficient characterization of its photophysical or redox properties?

Methodological Answer:

  • Photophysical Analysis:
    • UV-Vis Spectroscopy: Measure λmax\lambda_{\text{max}} in varying solvents to assess conjugation length and solvatochromism .
    • Time-Resolved Fluorescence: Quantify excited-state lifetimes using TCSPC (time-correlated single-photon counting) .
  • Redox Profiling:
    • Cyclic Voltammetry (CV): Determine HOMO/LUMO levels via oxidation/reduction potentials in anhydrous acetonitrile .
    • EPR Spectroscopy: Detect radical intermediates under controlled electrochemical conditions .

Basic Question: What are the key stability challenges for this compound, and how are they mitigated during storage?

Methodological Answer:

  • Stability Issues:
    • Oxidative Degradation: Conjugated polyenes are prone to peroxidation under light/O2_2.
    • Thermal Isomerization: E/Z isomerization at elevated temperatures.
  • Mitigation Strategies:
    • Storage: Argon-atmosphere vials at -20°C with light-blocking containers.
    • Stabilizers: Add antioxidants (e.g., BHT) at 0.1% w/w .
    • Periodic QC: Monitor purity via HPLC-DAD (diode array detection) every 3 months .

Advanced Question: How can structure-activity relationships (SAR) be explored for this compound in biological systems?

Methodological Answer:

  • In Silico Screening:
    • Docking studies with target proteins (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
    • Molecular Dynamics (MD): Simulate ligand-receptor binding free energies (MM-PBSA/GBSA) .
  • In Vitro Assays:
    • High-Throughput Screening (HTS): Use 384-well plates to test cytotoxicity (MTT assay) and target modulation (FRET-based sensors) .
    • Isotopic Labeling: Synthesize 14^{14}C-labeled analogs for metabolic tracking in cell lines .

Advanced Question: What strategies address reproducibility challenges in multi-step syntheses?

Methodological Answer:

  • Critical Control Points (CCPs):
    • Intermediate Purity: Enforce ≥95% purity (HPLC) before proceeding to subsequent steps .
    • Catalyst Reuse: Screen immobilized catalysts (e.g., Pd/C on mesoporous silica) for consistent activity .
  • Automation: Use flow chemistry systems with inline FTIR for real-time reaction monitoring .

Basic Question: How is the compound’s stereochemical purity validated during synthesis?

Methodological Answer:

  • Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak IA) with heptane/IPA gradients .
  • Optical Rotation: Compare [α\alpha]D_D values with literature data for enantiomeric excess (ee) .
  • Derivatization: Convert to diastereomers via Mosher’s esterification for 1^1H NMR analysis .

Advanced Question: How can computational models predict its reactivity in novel reaction environments?

Methodological Answer:

  • Reactivity Descriptors: Calculate Fukui indices (DFT) to identify nucleophilic/electrophilic sites .
  • Solvent Modeling: Use COSMO-RS to predict solvation effects on transition states .
  • Kinetic Monte Carlo (KMC): Simulate reaction networks under varying temperatures/pressures .

Basic Question: What analytical techniques quantify trace impurities in bulk samples?

Methodological Answer:

  • LC-MS/MS: Detect sub-ppm impurities via MRM (multiple reaction monitoring) .
  • Headspace GC-MS: Identify volatile degradation products (e.g., trimethylcyclohexene isomers) .
  • ICP-OES: Screen for heavy metal residues (e.g., Pd, Ni) from catalytic steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.